molecular formula C19H21N5O B6505932 N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide CAS No. 1396685-54-3

N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide

Cat. No.: B6505932
CAS No.: 1396685-54-3
M. Wt: 335.4 g/mol
InChI Key: VXIQNZLRZMCAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidine ring substituted with a methyl group at position 2 and a 1H-pyrrol-1-yl moiety at position 4. The ethylamino linker connects the pyrimidine core to a 2-phenylacetamide group.

The compound’s synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, akin to methods described for structurally related pyrimidine-acetamide hybrids . Its pyrrole substituent may enhance solubility and π-π stacking interactions, while the phenylacetamide group contributes to hydrophobic binding.

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-15-22-17(14-18(23-15)24-11-5-6-12-24)20-9-10-21-19(25)13-16-7-3-2-4-8-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIQNZLRZMCAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is constructed using a Biginelli-like condensation or cyclization of β-diketones with amidines . For example:

  • Cyclocondensation : Reacting ethyl acetoacetate with guanidine carbonate under acidic conditions yields 2-methylpyrimidin-4-ol.

  • Chlorination : Treatment with phosphorus oxychloride (POCl3) converts the hydroxyl group to a chloride, producing 4-chloro-2-methylpyrimidine.

Amination at the 4-Position

The chloride at the 4-position is replaced with an amine group using ammonia or ammonium hydroxide under high pressure :

  • Conditions : Heating the chloropyrimidine intermediate with aqueous NH3 in a sealed tube at 120°C for 6–8 hours.

  • Yield : ~70–85% (based on analogous reactions in pyrimidine amination).

Key Intermediate : 2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine.

Functionalization with the Ethylamino Side Chain

Alkylation of the Primary Amine

The primary amine on the pyrimidine core is alkylated with 1,2-dibromoethane to introduce the ethyl group:

  • Conditions : Pyrimidine amine is dissolved in dry THF, treated with NaHCO3, and reacted with 1,2-dibromoethane at 60°C for 4–6 hours.

  • Workup : The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/EtOAc).

Intermediate : N-(2-Bromoethyl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine.

Formation of the Ethylamino Group

The bromoethyl intermediate undergoes amination with ethylamine :

  • Conditions : Reacting with excess ethylamine in MeOH at room temperature for 12 hours.

  • Mechanism : Nucleophilic displacement of bromide by ethylamine.

Intermediate : N-(2-Aminoethyl)-2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine.

Acetamide Coupling via Carboxylic Acid Activation

Synthesis of 2-Phenylacetyl Chloride

2-Phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl2) :

  • Conditions : Refluxing 2-phenylacetic acid with SOCl2 (1:1.2 molar ratio) in anhydrous DCM for 2 hours.

  • Yield : >95% (typical for acid chloride formation).

Amide Bond Formation

The ethylamine-functionalized pyrimidine is coupled with 2-phenylacetyl chloride:

  • Conditions : Stirring the amine intermediate with 2-phenylacetyl chloride (1:1.1 molar ratio) in DCM, using triethylamine (TEA) as a base, at 0–5°C for 1 hour, then warming to room temperature.

  • Purification : Crude product is washed with NaHCO3, dried over MgSO4, and recrystallized from ethanol/water.

Final Product : N-(2-{[2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide.

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative to alkylation involves reductive amination between the pyrimidine amine and ethylenedioxy diacetate:

  • Conditions : Reacting 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine with ethylenedioxy diacetate in MeOH, using NaBH3CN as a reducing agent.

  • Advantage : Avoids harsh alkylation conditions, improving yield to ~80%.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the pyrimidine amine on Wang resin enables iterative coupling and deprotection steps:

  • Resin Loading : Wang resin is functionalized with Fmoc-protected ethylenediamine.

  • Pyrimidine Coupling : The amine is coupled to the resin-bound ethylenediamine using HBTU/DIPEA.

  • Acetamide Formation : On-resin reaction with 2-phenylacetic acid via EDC/HOBt activation.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO- d6): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph-H), 6.85 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.25 (t, J = 2.2 Hz, 2H, pyrrole-H), 3.65 (q, J = 6.0 Hz, 2H, NHCH2), 3.10 (t, J = 6.0 Hz, 2H, CH2NH), 2.45 (s, 3H, CH3).

  • HRMS : m/z calculated for C19H21N5O [M+H]+: 336.1812; found: 336.1815.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H2O, 1.0 mL/min).

  • Melting Point : 158–160°C (uncorrected).

Challenges and Mitigation Strategies

Low Yields in Pyrrole Substitution

  • Issue : Competing side reactions at the 4-position of pyrimidine.

  • Solution : Use of protective groups (e.g., Boc on the amine) during SNAr with pyrrole.

Epimerization in Acetamide Formation

  • Issue : Racemization during coupling with phenylacetyl chloride.

  • Solution : Employ coupling reagents like HATU or COMU, which minimize epimerization .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole and phenylacetamide moieties can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally related to N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide exhibit promising anticancer properties. Specifically, studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.

Case Study:
A study published in Drug Target Insights demonstrated that derivatives of pyrimidine compounds, including this specific compound, showed selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its efficacy against a range of bacterial strains, including resistant strains, highlights its potential as an antibiotic agent.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data indicates that the compound may serve as a lead structure for developing new antimicrobial agents .

Neuroprotective Effects

This compound has been explored for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In preclinical trials, this compound exhibited the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration. The results suggested a potential therapeutic role in slowing disease progression .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design.

Data Table: SAR Findings

Structural ModificationEffect on Activity
Addition of halogen substituentsIncreased potency against cancer cells
Alteration of the phenyl ringEnhanced selectivity for bacterial strains

These findings guide further modifications to improve efficacy and reduce side effects .

Mechanism of Action

The mechanism of action of N-(2-{[2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Weight Key Substituents Biological Activity Solubility Reference
N-(2-{[2-Methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)-2-phenylacetamide (Target) ~380.4 g/mol 2-methylpyrimidine, 6-pyrrole, ethylamino linker, phenylacetamide Hypothesized kinase/PROTAC activity Moderate (DMSO)
2-(4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j) 458.18 g/mol 4-fluorophenyl, 2,4-dimethoxyphenyl, phenylacetamide Reported antimicrobial/antiproliferative Low (aqueous)
PROTAC derivative () ~800–900 g/mol Polyethylene glycol (PEG) linker, 2,6-dioxopiperidin-3-yl isoindoline Tissue transglutaminase (TG2) degradation Poor (requires DMSO)
2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide ~279.3 g/mol n-butyl, hydroxyl, dimethylacetamide Unspecified (likely metabolic intermediate) High (aqueous)
Stereoisomers (: m, n, o) ~600–650 g/mol 2,6-dimethylphenoxy, tetrahydro-pyrimidinone, diphenylhexan backbone Stereochemistry-dependent bioactivity Variable
Key Observations:

Substituent Influence on Activity: The target compound’s pyrrole group distinguishes it from analogs like 4j (), which features electron-withdrawing fluorine and methoxy groups. Pyrrole’s aromaticity may improve target binding compared to bulkier substituents in PROTACs . 4j’s fluorophenyl group enhances metabolic stability but reduces aqueous solubility, whereas the target compound’s ethylamino linker may balance hydrophilicity .

Molecular Weight and Solubility :

  • The PROTAC derivative () has significantly higher molecular weight (~800–900 g/mol) due to its PEG and isoindoline moieties, resulting in poor solubility and challenging pharmacokinetics compared to the target compound .
  • The dimethylacetamide in ’s compound improves solubility but lacks the aromatic diversity needed for selective target engagement .

Stereochemical Considerations :

  • ’s stereoisomers (m, n, o) demonstrate how chiral centers and backbone conformation critically influence bioactivity. The target compound’s lack of stereocenters may simplify synthesis but limit stereoselective interactions .

Research Findings and Mechanistic Insights

  • PROTAC Derivatives () : These compounds employ pyrimidine cores as warheads to recruit E3 ligases, enabling targeted protein degradation. While the target compound lacks the extended PEG linker required for PROTAC functionality, its pyrimidine scaffold could serve as a starting point for developing degradation tags .
  • Antimicrobial Activity () : Compound 4j showed moderate antimicrobial activity, attributed to its fluorophenyl and dimethoxyphenyl groups. The target compound’s pyrrole may offer similar potency with reduced cytotoxicity .
  • Metabolic Stability () : The hydroxyl and n-butyl groups in ’s compound suggest high metabolic stability, a trait the target compound may lack due to its pyrrole’s susceptibility to oxidation .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, analogous pyrimidine derivatives are synthesized via substitution of halogenated intermediates with amines under alkaline conditions, followed by reduction and condensation steps . To optimize yields:

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, fractional factorial designs can identify critical factors affecting reaction efficiency .
  • Monitor intermediates via HPLC (High-Performance Liquid Chromatography) to ensure step completion and minimize side products.

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., pyrimidine ring substitution patterns) and detects impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • X-ray Crystallography : Resolves absolute stereochemistry if crystalline derivatives are obtainable.
  • HPLC with UV/Vis Detection : Quantifies purity (>95% required for biological assays) using gradient elution protocols .

Advanced: How can computational reaction path search methods inform novel synthetic pathway design?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s workflow combines computation and experimental validation to predict feasible reaction mechanisms .
  • Use kinetic modeling to simulate competing pathways (e.g., SN1 vs. SN2 mechanisms) under varying conditions.
  • Validate predictions with microreactor experiments to test short-lived intermediates .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) alongside enzyme inhibition assays.
  • Metabolic Stability Studies : Use liver microsomes to assess if poor in vivo activity stems from rapid metabolism.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with efficacy endpoints to identify exposure-response mismatches .

Advanced: What statistical methods optimize multi-step synthesis parameters?

Methodological Answer:

  • Response Surface Methodology (RSM) : Maps nonlinear relationships between variables (e.g., temperature, pH) and yield. Central composite designs are ideal for 3–5 variables .
  • Taguchi Arrays : Robustly optimize conditions with minimal experimental runs, particularly for scaling challenges.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with interdependent variables (e.g., solvent polarity and reaction time).

Advanced: How can thermodynamic stability studies guide formulation development?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic transitions affecting solubility.
  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds to select stable excipients.
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity for storage condition optimization.
  • Pair with molecular dynamics simulations to predict solid-state interactions in formulations .

Basic: What purification techniques ensure high-purity batches for biological testing?

Methodological Answer:

  • Flash Chromatography : Use silica gel or reverse-phase columns with gradient elution (e.g., hexane/ethyl acetate to methanol/water).
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove hydrophobic impurities.
  • Preparative HPLC : Employ C18 columns with trifluoroacetic acid (TFA) modifiers for challenging separations .

Advanced: How can process simulation tools address scaling challenges from lab to pilot scale?

Methodological Answer:

  • Computational Fluid Dynamics (CFD) : Model heat/mass transfer in reactors to avoid hotspots during scale-up.
  • Aspen Plus® Simulations : Predict distillation efficiency and solvent recovery rates for cost-effective workflows.
  • Membrane Separation Technologies : Integrate nanofiltration to concentrate intermediates while removing salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.